molecular formula C17H25NO2 B7565811 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone

1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone

Cat. No. B7565811
M. Wt: 275.4 g/mol
InChI Key: SFICLZHPYVZWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone, also known as HPPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone is its potential as a novel therapeutic agent for the treatment of pain, inflammation, and cancer. However, there are also some limitations to its use in lab experiments. For example, 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone may exhibit low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone. One potential avenue of investigation is the development of novel drug delivery systems to improve the solubility and bioavailability of 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone and to identify potential targets for its therapeutic effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone as a potential therapeutic agent in humans.
Conclusion:
In conclusion, 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone is a promising compound with potential applications in the field of medicine. Its anti-inflammatory and anticancer properties make it a promising candidate for the treatment of pain, inflammation, and cancer. Further research is needed to fully understand its mechanism of action and to identify potential targets for its therapeutic effects.

Synthesis Methods

1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-(3-hydroxypiperidin-1-yl)propanoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,4,6-trimethylphenylmagnesium bromide to yield the desired product, 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone.

Scientific Research Applications

1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. 1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-[3-[(3-hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-11-8-12(2)17(14(4)19)13(3)16(11)10-18-7-5-6-15(20)9-18/h8,15,20H,5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFICLZHPYVZWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CN2CCCC(C2)O)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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